molecular formula C7H6ClN3O B12977696 2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B12977696
M. Wt: 183.59 g/mol
InChI Key: HPJNIHPAGJGRJN-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 2-position and a methyl group at the 6-position. The pyrrolopyrimidine scaffold is known for its biological activity and is often explored in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one with methylating agents. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-amino-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with nucleic acids, affecting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: Lacks the methyl group at the 6-position.

    6-Methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: Lacks the chloro group at the 2-position.

    2,6-Dichloro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: Contains an additional chloro group at the 6-position.

Uniqueness

The presence of both the chloro and methyl groups in 2-Chloro-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one imparts unique chemical and biological properties. The chloro group enhances its reactivity towards nucleophiles, while the methyl group can influence its lipophilicity and binding interactions with biological targets .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

2-chloro-6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H6ClN3O/c1-3-2-4-5(9-3)10-7(8)11-6(4)12/h2H,1H3,(H2,9,10,11,12)

InChI Key

HPJNIHPAGJGRJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(NC2=O)Cl

Origin of Product

United States

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